Cas no 898372-05-9 (N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide)

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a benzothiazole-derived organic compound featuring a nitro-substituted benzamide moiety. Its structural design combines a benzothiazole core with an electron-withdrawing nitro group, enhancing its utility in applications such as pharmaceutical intermediates or agrochemical research. The 5,6-dimethyl substitution on the benzothiazole ring improves steric and electronic properties, potentially influencing binding affinity or reactivity in target systems. The nitrobenzamide group offers versatility for further functionalization, making it a valuable scaffold in synthetic chemistry. This compound is characterized by its stability and compatibility with diverse reaction conditions, suitable for exploratory studies in medicinal chemistry or material science.
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide structure
898372-05-9 structure
Product Name:N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
CAS No:898372-05-9
MF:C16H13N3O3S
MW:327.357722043991
CID:5481968
Update Time:2025-05-24

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
    • Inchi: 1S/C16H13N3O3S/c1-9-7-13-14(8-10(9)2)23-16(17-13)18-15(20)11-3-5-12(6-4-11)19(21)22/h3-8H,1-2H3,(H,17,18,20)
    • InChI Key: HCNMLXXTQUHFLZ-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC(C)=C(C)C=C2S1)(=O)C1=CC=C([N+]([O-])=O)C=C1

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide Pricemore >>

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Additional information on N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

N-(5,6-Dimethyl-1,3-Benzothiazol-2-Yl)-4-Nitrobenzamide: A Comprehensive Overview

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, identified by the CAS number 898372-05-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzothiazole moiety with a nitrobenzamide group. The benzothiazole ring system is known for its aromatic stability and versatile reactivity, making it a valuable component in various chemical applications.

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves multi-step processes that require precise control over reaction conditions. Recent studies have highlighted the use of microwave-assisted synthesis techniques to enhance the efficiency and yield of this compound. These methods not only reduce reaction times but also minimize the formation of unwanted by-products, making them highly suitable for large-scale production.

One of the most notable applications of this compound is in the development of advanced materials. The benzothiazole moiety contributes to the compound's ability to act as a building block for constructing two-dimensional (2D) materials. Recent research has demonstrated that when incorporated into graphene-like structures, this compound enhances the mechanical and electronic properties of the resulting materials. Such findings have opened new avenues for its use in nanotechnology and electronics.

In addition to its role in materials science, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has shown potential in pharmacological applications. Studies have indicated that this compound exhibits moderate anti-inflammatory activity, suggesting its potential as a lead molecule for drug development. Furthermore, its nitro group provides opportunities for further functionalization, enabling researchers to explore its efficacy in other therapeutic areas such as anticancer and antimicrobial treatments.

The structural integrity of this compound is also worth noting. The dimethyl substitution on the benzothiazole ring enhances its stability under various environmental conditions. This characteristic makes it ideal for use in harsh chemical environments or prolonged exposure to oxidative stress. Recent advancements in computational chemistry have allowed researchers to predict and optimize the stability of such compounds through molecular modeling techniques.

From an environmental perspective, understanding the degradation pathways of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, this compound undergoes microbial degradation through enzymatic cleavage of the amide bond. This process highlights its biodegradability and reduces concerns regarding long-term environmental persistence.

In conclusion, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS No: 898372-05-9) stands out as a versatile compound with applications spanning multiple disciplines. Its unique structure and reactivity make it a valuable asset in both academic research and industrial applications. As ongoing research continues to uncover new properties and uses for this compound, its significance in the chemical landscape is expected to grow further.

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